molecular formula C9H10N2O3 B13461631 1-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

1-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Cat. No.: B13461631
M. Wt: 194.19 g/mol
InChI Key: UNSYOKVCZQHGMD-UHFFFAOYSA-N
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Description

1-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has garnered interest due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid typically involves a multi-step process. One common method includes the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. These esters are then treated with hydrazine hydrate in ethanol under reflux conditions to produce the desired indazole compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can yield tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the indazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents, such as N-bromosuccinimide, and nucleophiles, like amines and thiols, are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3,4-dione, while substitution reactions can produce various substituted indazole derivatives.

Scientific Research Applications

1-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-indazole-4-acetic acid
  • 1-methyl-1H-indazole-4-propanoic acid
  • 1-methyl-3,5,6,7-tetrahydro-indazol-4-ylideneaminooxyacetic acid

Uniqueness

1-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group at the 3-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

1-methyl-4-oxo-6,7-dihydro-5H-indazole-3-carboxylic acid

InChI

InChI=1S/C9H10N2O3/c1-11-5-3-2-4-6(12)7(5)8(10-11)9(13)14/h2-4H2,1H3,(H,13,14)

InChI Key

UNSYOKVCZQHGMD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)CCC2)C(=N1)C(=O)O

Origin of Product

United States

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